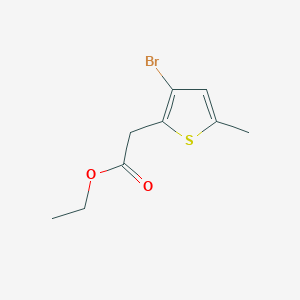

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

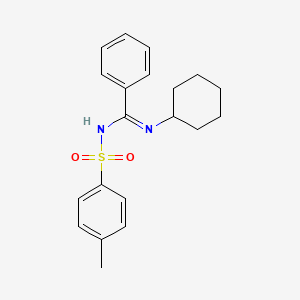

Thiophene derivatives, such as Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate, are a class of compounds that have garnered attention due to their potential biological activities. They serve as key intermediates for medicinal chemists to develop compounds with diverse biological effects. For instance, they are used in the synthesis of molecules with pharmacological properties like anticancer, anti-inflammatory, and antimicrobial activities .

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors. Their ability to form protective layers on metals makes them valuable in extending the life of metal components in various industrial applications .

Organic Semiconductors

The advancement of organic semiconductors often involves molecules with a thiophene ring system. Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate can be a precursor in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .

Photovoltaic Applications

Thiophene-based compounds are also significant in the field of photovoltaics. They can be used in the design and synthesis of organic semiconductor materials that exhibit good absorption ability, energy levels, and thermal stability, which are crucial for efficient solar cells .

Synthetic Organic Chemistry

As an alkylating agent and acylation reagent, Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate is commonly used in organic synthesis. It participates in various derivatization reactions, contributing to the synthesis of complex organic molecules .

Asymmetric Synthesis

This compound has been employed as an alkylating reagent during the asymmetric total synthesis of natural products like alkaloids. The ability to introduce chirality makes it a valuable tool in the synthesis of enantiomerically pure compounds .

Mécanisme D'action

Target of Action

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate is an organic compound It’s known that the compound’s structure and activity allow it to play a significant role in various reactions .

Mode of Action

Its chemical structure, which includes bromine and sulfur atoms, gives it specific chemical properties .

Pharmacokinetics

Its solubility in solvents and low solubility in water suggest that its bioavailability may be influenced by these properties .

Result of Action

Its specific structure and activity suggest that it can play a significant role in various reactions .

Action Environment

The action, efficacy, and stability of Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate can be influenced by environmental factors. For instance, it is recommended to handle this compound in a well-ventilated environment to avoid inhalation or contact . Its potential toxicity or irritability necessitates the use of appropriate protective measures, such as wearing protective gloves and goggles .

Propriétés

IUPAC Name |

ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-3-12-9(11)5-8-7(10)4-6(2)13-8/h4H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDLFOYOIJHGAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(S1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1-Methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2864998.png)

![5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2865000.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2865002.png)

![N-Ethyl-N-[2-oxo-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2865004.png)

![2-(3-methoxybenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2865010.png)

![(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2865017.png)

![Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate](/img/structure/B2865018.png)